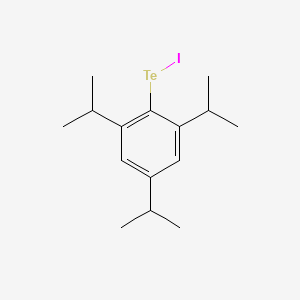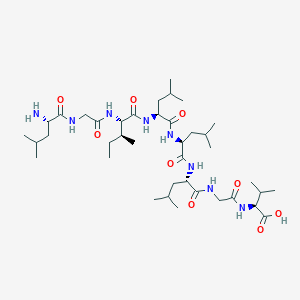
L-Leucylglycyl-L-isoleucyl-L-leucyl-L-leucyl-L-leucylglycyl-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucylglycyl-L-isoleucyl-L-leucyl-L-leucyl-L-leucylglycyl-L-valine is a synthetic peptide composed of multiple amino acids, including leucine, glycine, isoleucine, and valine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucylglycyl-L-isoleucyl-L-leucyl-L-leucyl-L-leucylglycyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput techniques are employed to increase efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
L-Leucylglycyl-L-isoleucyl-L-leucyl-L-leucyl-L-leucylglycyl-L-valine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acidic/basic conditions.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine or cysteine, if present.
Reduction: Reduction reactions can target disulfide bonds if the peptide contains cysteine residues.
Common Reagents and Conditions
Hydrolysis: Enzymes like proteases or chemical reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Reagents like hydrogen peroxide (H2O2) or performic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products Formed
Hydrolysis: Shorter peptide fragments or individual amino acids.
Oxidation: Oxidized amino acid residues.
Reduction: Reduced disulfide bonds, leading to free thiol groups.
Aplicaciones Científicas De Investigación
L-Leucylglycyl-L-isoleucyl-L-leucyl-L-leucyl-L-leucylglycyl-L-valine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and biomaterials.
Mecanismo De Acción
The mechanism of action of L-Leucylglycyl-L-isoleucyl-L-leucyl-L-leucyl-L-leucylglycyl-L-valine depends on its specific sequence and structure. It may interact with molecular targets such as enzymes, receptors, or other proteins, influencing various biological pathways. The exact mechanism can vary based on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
L-Leucylglycyl-L-isoleucyl-L-leucyl-L-leucyl-L-leucylglycyl-L-valine: Similar in structure but with slight variations in amino acid sequence.
L-Isoleucyl-L-prolyl-L-valylglycyl-L-leucyl-L-isoleucylglycine: Another peptide with a different sequence but containing some of the same amino acids.
Uniqueness
This compound is unique due to its specific sequence, which imparts distinct properties and potential applications. Its combination of leucine-rich regions and glycine residues may influence its structural stability and interaction with other molecules.
Propiedades
Número CAS |
180994-67-6 |
|---|---|
Fórmula molecular |
C39H72N8O9 |
Peso molecular |
797.0 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C39H72N8O9/c1-13-25(12)33(47-31(49)18-41-34(50)26(40)14-20(2)3)38(54)45-29(17-23(8)9)37(53)44-28(16-22(6)7)36(52)43-27(15-21(4)5)35(51)42-19-30(48)46-32(24(10)11)39(55)56/h20-29,32-33H,13-19,40H2,1-12H3,(H,41,50)(H,42,51)(H,43,52)(H,44,53)(H,45,54)(H,46,48)(H,47,49)(H,55,56)/t25-,26-,27-,28-,29-,32-,33-/m0/s1 |
Clave InChI |
CPURVZKYCDPCJF-HFETUNNBSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)N |
SMILES canónico |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


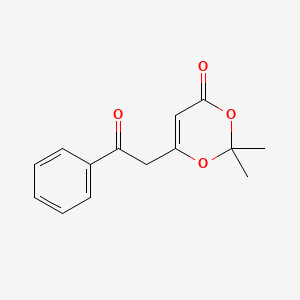
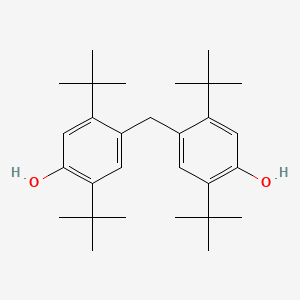
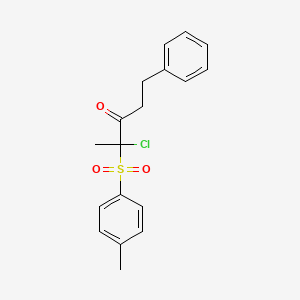
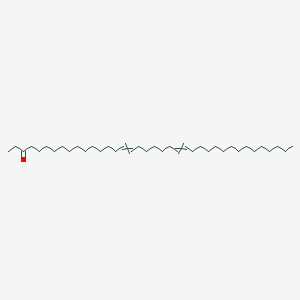
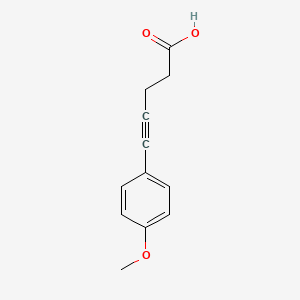
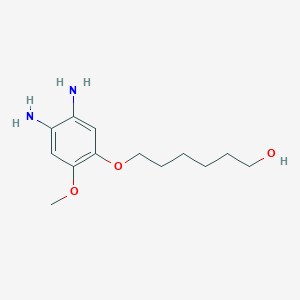
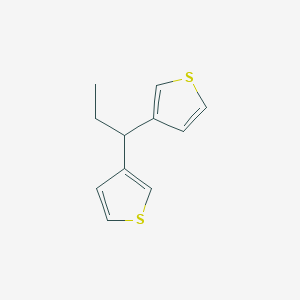
![2-{1-[4-(2-Methylpropyl)phenyl]ethyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14268533.png)
![1-Methyl-7-chloropyrrolo[1,2-A]pyrazine](/img/structure/B14268535.png)
![N-[(4-Methylphenyl)methyl]-N-(phenylsulfanyl)cyclobutanamine](/img/structure/B14268544.png)
![4H-1-Benzopyran-4-one, 7-methoxy-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B14268551.png)
![Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate](/img/structure/B14268558.png)
![2-[1-(Naphthalen-1-yl)ethyl]-4,5-dihydro-1H-imidazole](/img/structure/B14268560.png)
